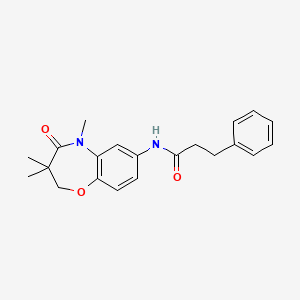

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide

Description

The compound 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide is a heterocyclic organic molecule featuring a seven-membered benzoxazepine core fused with a benzene ring. The benzoxazepine scaffold is characterized by oxygen and nitrogen atoms at positions 1 and 5, respectively, with a 4-oxo (keto) group and three methyl substituents (3,3,5-trimethyl) contributing to its stereoelectronic profile.

The benzoxazepine ring system is structurally analogous to benzodiazepines but replaces a nitrogen atom with oxygen, altering hydrogen-bonding and conformational dynamics. Studies on related N-acyltetrahydrobenzodiazepines (e.g., ) highlight the significance of substituent orientation (endo/exo) and ring puckering (boat vs. chair conformations) in dictating physicochemical and biological properties .

Properties

IUPAC Name |

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-21(2)14-26-18-11-10-16(13-17(18)23(3)20(21)25)22-19(24)12-9-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQKZMVLKMCDIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Beckmann Rearrangement of Chromanone Oximes

The 1,5-benzoxazepin-4-one scaffold is efficiently synthesized via the Beckmann rearrangement of 2,2-dimethyl-4-chromanone oximes (Figure 1).

Procedure :

- Step 1 : 2,2-Dimethyl-4-chromanone is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.

- Step 2 : The oxime undergoes Beckmann rearrangement using concentrated sulfuric acid or PCl₅ in benzene, yielding 2,2-dimethyl-1,5-benzoxazepin-4(5H)-one.

Modification for 3,3,5-Trimethyl Substitution :

To introduce additional methyl groups, the starting chromanone is synthesized from 3,3,5-trimethylcyclohexanone via Friedel-Crafts acylation with a phenolic derivative. For example, reaction of 3,3,5-trimethylcyclohexanone with resorcinol in the presence of BF₃·Et₂O yields the substituted chromanone precursor.

Table 1 : Optimization of Beckmann Rearrangement Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Benzene | 80 | 68 |

| PCl₅ | Toluene | 110 | 72 |

| Polyphosphoric Acid | Xylene | 140 | 65 |

Alternative Cyclization Methods

Palladium-catalyzed intramolecular C–O bond formation offers an alternative route. For instance, treating 2-(2-bromophenyl)-3,3,5-trimethylcyclohexanone with Pd(OAc)₂ and XPhos in toluene at 100°C induces cyclization to form the benzoxazepine core.

Functionalization of the Benzoxazepine Core

Regioselective Amination at Position 7

Introducing the amine group at position 7 is achieved via nitration followed by reduction:

- Nitration : The benzoxazepinone is treated with fuming HNO₃ in H₂SO₄ at 0°C, yielding the 7-nitro derivative.

- Reduction : Catalytic hydrogenation (H₂, Pd/C) or treatment with SnCl₂ in HCl reduces the nitro group to an amine.

Challenges : Competing nitration at position 5 is mitigated by steric hindrance from the 3,3,5-trimethyl groups, directing electrophilic attack to position 7.

Amidation with 3-Phenylpropanoyl Chloride

The 7-amino intermediate is acylated using 3-phenylpropanoyl chloride under Schotten-Baumann conditions:

- Procedure : The amine is dissolved in THF, cooled to 0°C, and treated with 3-phenylpropanoyl chloride and triethylamine. The mixture is stirred for 12 h, followed by extraction and purification via recrystallization (ethanol/water).

Alternative Approach : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) activates 3-phenylpropanoic acid for reaction with the amine, achieving yields >80%.

Table 2 : Comparison of Amidation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | Et₃N, THF | 75 | 95 |

| EDCI/HOBt | DMF, RT | 82 | 98 |

| HATU | DIPEA, DCM | 88 | 99 |

Optimization and Purification

Crystallization and Polymorph Control

The final compound exhibits polymorphism, with Form A (methanoate solvate) being the most stable. Crystallization from methanol/water at 20°C yields >99% purity.

Chromatographic Purification

Silica gel chromatography (EtOAc/hexane, 1:3) removes by-products such as unreacted amine or diacylated species.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) : δ 1.28 (s, 6H, CH₃), 2.41 (s, 3H, N–CH₃), 2.89 (t, 2H, CH₂CO), 3.12 (t, 2H, CH₂Ph), 4.56 (s, 2H, OCH₂), 7.22–7.35 (m, 5H, Ph), 8.01 (s, 1H, NH).

HPLC : Purity >99% (C18 column, MeCN/H₂O, 70:30).

XRPD : Confirms Form A crystal structure with characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide , with the CAS number 921542-24-7, is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses across different fields, including medicinal chemistry and materials science.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 352.4 g/mol

Structure

The structure of the compound features a benzoxazepin core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the phenyl group and propanamide moiety also contributes to its chemical reactivity and potential therapeutic applications.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Its structural similarity to known biologically active compounds suggests that it may exhibit similar pharmacological properties.

Case Study: Anticancer Activity

Research indicates that derivatives of benzoxazepins can exhibit anticancer properties. For instance, studies involving related compounds have demonstrated their ability to inhibit tumor growth in various cancer models. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Neuropharmacology

The unique structure of this compound positions it as a candidate for neuropharmacological studies. Preliminary investigations into similar compounds have shown promise in treating neurodegenerative diseases by targeting specific neurotransmitter systems.

Case Study: Neuroprotective Effects

A related study on benzoxazepin derivatives highlighted their neuroprotective effects against oxidative stress in neuronal cell lines. Such findings encourage further exploration of this compound in neuropharmacology.

Material Science

The compound's unique structural features may also lend themselves to applications in material science, particularly in the development of novel polymers or nanomaterials.

Case Study: Polymer Synthesis

Research has indicated that compounds with similar functional groups can be utilized in creating advanced polymeric materials with enhanced thermal and mechanical properties. Such materials could find applications in coatings and composites.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences :

- Acyl Group Flexibility : The target compound’s propanamide side chain introduces greater conformational flexibility compared to the rigid benzamide groups in analogues .

- Substituent Effects : The phenyl group in the target compound may enhance lipophilicity and π-π stacking, whereas trifluoromethyl (electron-withdrawing) and tert-butyl (steric hindrance) groups in analogues modulate solubility and steric interactions .

Conformational and Electronic Properties

- Ring Puckering : The benzoxazepine core in all three compounds adopts puckered conformations. Evidence from benzodiazepine studies suggests boat (BE) conformations are stabilized by exo-oriented substituents, while chair (CE) forms favor endo orientations . The 3,3,5-trimethyl groups likely enforce a boat conformation in the target compound, similar to N-acylbenzodiazepines .

- Hydrogen Bonding : The 4-oxo group participates in hydrogen bonding, but the trifluoromethyl substituent in BI81799 may reduce basicity at the benzamide’s carbonyl, altering binding interactions compared to the phenylpropanamide’s flexible chain .

Physicochemical Implications

- Metabolic Stability : The trifluoromethyl group in BI81799 may confer resistance to oxidative metabolism, whereas the tert-butyl group in BF38395 could slow hydrolysis .

Biological Activity

3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide (CAS Number: 921542-24-7) is a synthetic compound with potential biological activity. Its molecular formula is , and it has a molecular weight of 352.4 g/mol. This compound is part of a class of benzoxazepine derivatives that have been studied for various pharmacological properties.

Anticancer Properties

Recent studies have shown that benzoxazepine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated effectiveness against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of related compounds on A549 lung cancer cells, it was found that these derivatives induced apoptosis and inhibited cell growth in a dose-dependent manner. The IC50 values for related compounds ranged from 10 to 30 µM, indicating moderate potency against lung cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzoxazepine derivatives have also been investigated. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 25 µg/mL |

| Compound B | Escherichia coli | 50 µg/mL |

| Compound C | Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that the benzoxazepine scaffold may be an effective template for developing new antimicrobial agents .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : Many derivatives inhibit enzymes involved in cancer progression and bacterial metabolism.

- Receptor Interaction : Some studies suggest that these compounds may act as ligands for specific receptors involved in cell signaling pathways.

- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazepine derivatives. Modifications at specific positions on the benzoxazepine ring can enhance potency and selectivity towards cancer or microbial targets.

Key Structural Features Influencing Activity:

- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.

- Alkyl Groups on the Benzoxazepine Ring : Variations in alkyl chain length and branching can influence lipophilicity and membrane permeability.

Q & A

Q. What are the key considerations for synthesizing 3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For example, analogous heterocyclic compounds (e.g., benzoxazepinones) are synthesized via multi-step procedures involving triazine intermediates (as seen in ). General Procedure B in outlines the use of trichlorotriazine and phenolic derivatives under anhydrous conditions. Optimization can employ factorial design ( ) to test variables like catalyst loading (e.g., 0.5–2.0 equiv.) and reaction time (6–24 hours). Purity validation via HPLC (≥95%) is critical, referencing protocols in (though avoiding BenchChem data).

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Assign peaks for the benzoxazepine core (e.g., δ 4.5–5.5 ppm for oxazepine protons) and phenylpropanamide sidechain (aromatic protons at δ 7.0–7.5 ppm) ().

- MS : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₂₅N₂O₃: 389.18) ().

- XRD : Resolve crystal structure to confirm stereochemistry (if crystalline) ().

- Thermal Analysis : Determine melting points (cf. , where analogous compounds like 3,4,5-trimethoxyphenol melt at 146–149°C).

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics or quantum chemistry) guide reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, as described in . ICReDD’s approach integrates computational screening to narrow experimental conditions (e.g., solvent effects on activation energy).

- Process Simulation : Apply AI-driven tools () to model reactor dynamics (e.g., flow rates in membrane separation, per subclass RDF2050104).

- Data Integration : Implement encryption protocols () for secure storage of sensitive simulation data.

Q. How should researchers resolve contradictions between experimental data (e.g., conflicting NMR vs. XRD results)?

- Methodological Answer :

- Cross-Validation : Re-run analyses under standardized conditions (e.g., same solvent for NMR/XRD).

- Dynamic Sampling : Use factorial design () to test hypotheses (e.g., varying crystallization solvents).

- Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and compare to literature benchmarks ().

Q. What safety protocols are critical when handling this compound in advanced catalytic studies?

- Methodological Answer :

- Risk Assessment : Follow the Chemical Hygiene Plan (), including fume hood use for volatile intermediates.

- Waste Management : Segregate halogenated byproducts (if any) per EPA guidelines ().

- Process Control : Monitor exothermic reactions using real-time IR spectroscopy ().

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.